4-Bromo-5-fluoro-2H-1,3-benzodioxole
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Overview
Description
4-Bromo-5-fluoro-2H-1,3-benzodioxole is an organic compound with the molecular formula C8H4BrFO2. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2H-1,3-benzodioxole typically involves multi-step reactions. One common method includes the bromination and fluorination of benzodioxole derivatives. For instance, starting with 1,3-benzodioxole, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Subsequent fluorination can be carried out using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Electrophiles such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while electrophilic substitution with HNO3 can produce nitro derivatives .
Scientific Research Applications
4-Bromo-5-fluoro-2H-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: It is employed in the development of agrochemicals, including pesticides and herbicides.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,2-difluoro-1,3-benzodioxole: This compound has similar structural features but contains two fluorine atoms instead of one.
5-Bromo-1,3-benzodioxole: This compound lacks the fluorine atom present in 4-Bromo-5-fluoro-2H-1,3-benzodioxole.
Uniqueness
The combination of these halogens can enhance the compound’s stability and biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-5-fluoro-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWAUIJHDBDIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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